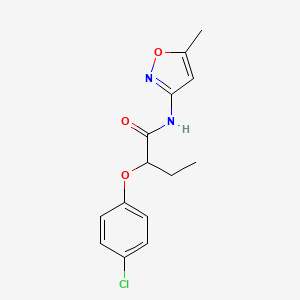
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamide
Overview
Description
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, also known as Cl-phenylbutazone, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in veterinary medicine to treat pain and inflammation in animals. The chemical structure of Cl-phenylbutazone consists of a butanamide group attached to a chlorophenyl and isoxazole ring. In recent years, Cl-phenylbutazone has gained attention in scientific research due to its potential applications in cancer treatment and other medical fields.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone involves the inhibition of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone reduces the production of prostaglandins and thereby decreases inflammation and pain. 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone also induces apoptosis in cancer cells by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone has been shown to have various biochemical and physiological effects in animal models. These effects include the inhibition of COX-2 activity, the reduction of prostaglandin production, the induction of apoptosis in cancer cells, and the reduction of inflammation and pain. 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone has also been shown to have anti-angiogenic effects, meaning that it can inhibit the growth of blood vessels that supply nutrients to tumors.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone in lab experiments include its well-established synthesis method, its ability to inhibit COX-2 and induce apoptosis in cancer cells, and its potential applications in cancer treatment and other medical fields. However, there are also limitations to using 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone in lab experiments, including its potential toxicity and side effects, the need for further optimization of the synthesis method, and the need for more studies to investigate its safety and efficacy in humans.
Future Directions
There are several future directions for the research on 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone. One direction is to investigate its potential applications in combination with other drugs or therapies for cancer treatment. Another direction is to explore its potential applications in other medical fields, such as neurology and immunology. Additionally, further studies are needed to investigate its safety and efficacy in humans, as well as to optimize the synthesis method and improve its purity and yield. Overall, the research on 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone has shown promising results and has the potential to lead to new treatments for cancer and other medical conditions.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone has been studied extensively for its potential applications in cancer treatment. Studies have shown that 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone can inhibit the growth of cancer cells in various types of cancer, including breast, prostate, and colon cancer. The mechanism of action of 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone in cancer cells involves the inhibition of cyclooxygenase-2 (COX-2) and the induction of apoptosis, or programmed cell death. In addition to its anti-cancer properties, 2-(4-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)butanamideazone has also been investigated for its anti-inflammatory and analgesic effects in various animal models.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-3-12(19-11-6-4-10(15)5-7-11)14(18)16-13-8-9(2)20-17-13/h4-8,12H,3H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAZURCZLFKAML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



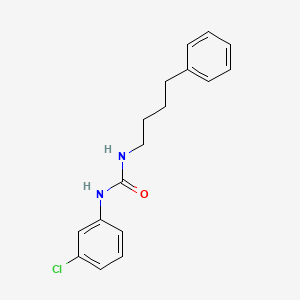
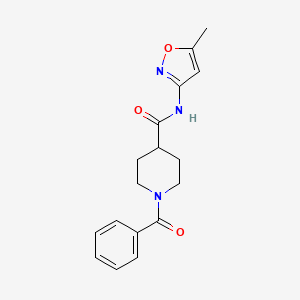
![6-[({3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}amino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B4729327.png)
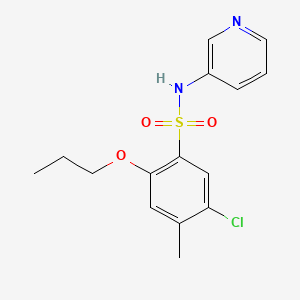
![1-[3-(difluoromethoxy)phenyl]-3-(2,5-dimethoxyphenyl)-2-propen-1-one](/img/structure/B4729336.png)
![4-{[3-(2-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4729339.png)
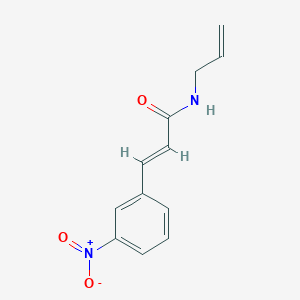
![2-{3-[2-cyano-2-(4-nitrophenyl)vinyl]-2,5-dimethyl-1H-pyrrol-1-yl}-4,5-dimethyl-3-furonitrile](/img/structure/B4729348.png)
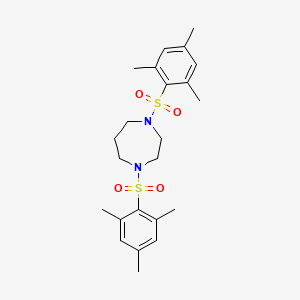
![7-(difluoromethyl)-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B4729368.png)
![4-(2-bromobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B4729385.png)
![1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2,6-dimethyl-4-pyridinyl)piperazine](/img/structure/B4729393.png)
![4-({[(2-methoxy-4-nitrophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4729403.png)
![4-[(allylamino)sulfonyl]-N-(2-cyanophenyl)benzamide](/img/structure/B4729411.png)